(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid
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Overview
Description
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is an organic compound that features a complex structure with both aromatic and aliphatic components This compound is notable for its azido group, which is a functional group containing nitrogen, and its sulfonyl group, which is a sulfur-containing functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Synthesis of 4-azidobenzenesulfonyl chloride: This can be achieved by reacting 4-aminobenzenesulfonyl chloride with sodium azide in an appropriate solvent.
Formation of the intermediate: The 4-azidobenzenesulfonyl chloride is then reacted with 2-aminoethylphenol to form the intermediate compound.
Final step: The intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid can undergo various types of chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, solvents like DMF (dimethylformamide).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products
Substitution: Formation of substituted azides.
Reduction: Formation of amines.
Oxidation: Formation of quinones.
Scientific Research Applications
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Utilized in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid depends on its application. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for attaching molecules in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
4-Azidobenzenesulfonyl chloride: Shares the azido and sulfonyl groups but lacks the phenoxyacetic acid moiety.
Phenoxyacetic acid: Lacks the azido and sulfonyl groups but shares the phenoxyacetic acid structure.
4-Aminobenzenesulfonyl chloride: Similar sulfonyl group but with an amino group instead of an azido group.
Uniqueness
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both azido and sulfonyl groups, along with the phenoxyacetic acid structure, makes it a versatile compound in synthetic chemistry and bioconjugation.
Properties
CAS No. |
113563-65-8 |
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Molecular Formula |
C16H16N4O5S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[4-[2-[(4-azidophenyl)sulfonylamino]ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H16N4O5S/c17-20-19-13-3-7-15(8-4-13)26(23,24)18-10-9-12-1-5-14(6-2-12)25-11-16(21)22/h1-8,18H,9-11H2,(H,21,22) |
InChI Key |
YEWXWCSWONXHHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-])OCC(=O)O |
Origin of Product |
United States |
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